2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H21NO/c1-10(2,3)9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |
InChI Key |
FILJYSYGUNTNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{4-Methylpiperidine} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Methodology
This route involves the nucleophilic acylation of 4-methylpiperidine using 2,2-dimethylpropanoyl chloride (pivaloyl chloride). The reaction proceeds via a two-step mechanism:
Optimization Challenges
- Steric Hindrance : The bulky tert-butyl group in pivaloyl chloride and the methyl substituents on piperidine may slow the reaction.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) enhance reactivity by stabilizing ionic intermediates.
- Temperature : Mild heating (40–60°C) improves reaction kinetics without promoting side reactions.
Synthetic Route 2: Enolate Alkylation
Reaction Scheme
$$
\text{2,2-Dimethylpropan-1-one} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{Electrophile}} \text{Target Compound}
$$
Methodology
- Enolate Formation : Treatment of 2,2-dimethylpropan-1-one with a strong base (e.g., LDA or NaHMDS) generates a resonance-stabilized enolate.
- Alkylation : The enolate reacts with a 4-methylpiperidine-derived electrophile (e.g., 4-methylpiperidin-4-yl bromide).
Key Considerations
- Electrophile Synthesis : The preparation of 4-methylpiperidin-4-yl bromide requires halogenation of 4-methylpiperidine, often via radical or ionic pathways.
- Regioselectivity : The enolate’s nucleophilicity must be carefully controlled to avoid over-alkylation.
Synthetic Route 3: Reductive Amination of a Keto-Piperidine Intermediate
Reaction Scheme
$$
\text{4-Methylpiperidin-4-one} + \text{2,2-Dimethylpropylamine} \xrightarrow{\text{Reducing Agent}} \text{Target Compound}
$$
Methodology
- Imine Formation : Condensation of 4-methylpiperidin-4-one with 2,2-dimethylpropylamine forms an imine intermediate.
- Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) or borohydride reagents reduce the imine to the secondary amine.
Advantages and Limitations
- Atom Economy : This route avoids pre-functionalized electrophiles, simplifying synthesis.
- Intermediate Availability : 4-Methylpiperidin-4-one is less commercially accessible, necessitating additional synthesis steps.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | Moderate (40–60%) | Low–Moderate (30–50%) | High (60–75%) |
| Complexity | Low | High | Moderate |
| Intermediate Availability | High | Low | Moderate |
| Steric Challenges | Significant | Moderate | Minimal |
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their modifications:
Impact of Substituents on Properties
- Piperidine vs.
- Aromatic vs. Aliphatic Substituents : Replacement of the piperidine ring with a p-tolyl group (4aa) enhances aromatic π-stacking interactions but reduces solubility in polar solvents .
- Chiral Centers : The (R)-3-methylpiperazine analog (similarity score 0.94) introduces stereochemical complexity, critical for enantioselective synthesis .
- Functional Group Additions: The 3-aminopropyl side chain (909409-91-2) introduces a primary amine, enabling conjugation or salt formation .
Reactivity in Metal Coordination
- Piperidine/Piperazine-Based Compounds : Used in synthesizing Schiff base metal complexes (e.g., compound 49 in ), where the nitrogen atoms coordinate to transition metals like palladium .
- Boronated Derivatives : Compounds with dioxaborolan-2-yl groups (e.g., CAS 2390149-11-6 in ) enable Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
Lipophilicity and Solubility
- The target compound’s 4-methylpiperidine and geminal dimethyl groups confer moderate lipophilicity (clogP ~2.5 estimated), whereas analogues with polar substituents (e.g., 909409-91-2) exhibit higher hydrophilicity .
- Aromatic derivatives (e.g., 4aa) show reduced water solubility due to planar aromatic systems .
Stability and Conformational Analysis
Biological Activity
2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one, also known as a piperidine derivative, is an organic compound with significant biological activity. Its unique structure includes a ketone functional group and a piperidine moiety, making it a subject of interest in medicinal chemistry. This article examines its biological activities, interactions with various molecular targets, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C17H30N2O. It features two nitrogen atoms and two oxygen atoms within its structure. The compound's structural characteristics contribute to its biological properties and reactivity patterns.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Neurotransmitter Modulation
- Compounds containing piperidine derivatives are often studied for their effects on neurotransmitter receptors. This compound may influence serotonin and dopamine pathways, potentially affecting mood regulation and cognitive functions.
2. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
3. Anti-inflammatory Effects
- The compound has shown potential anti-inflammatory effects in various assays, indicating its usefulness in treating conditions characterized by inflammation.
4. Neuroprotective Effects
- Interaction studies have suggested that this compound may protect neural cells from damage, which is critical in neurodegenerative disease research.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body:
| Target | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Modulation of mood and cognition | |
| Acetylcholinesterase | Potential inhibition linked to Alzheimer's treatment | |
| Antimicrobial Targets | Inhibition of bacterial growth |
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Neurotransmitter Interaction
A study explored the binding affinity of this compound to serotonin receptors. Results indicated that the compound could modulate receptor activity, impacting neurotransmission and potentially offering therapeutic benefits in mood disorders.
Case Study 2: Antibacterial Activity
In vitro tests were conducted to assess the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Q & A
Q. How is stereochemical integrity confirmed during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
